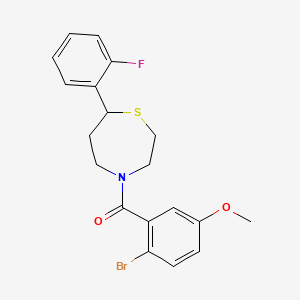

4-(2-bromo-5-methoxybenzoyl)-7-(2-fluorophenyl)-1,4-thiazepane

Description

Properties

IUPAC Name |

(2-bromo-5-methoxyphenyl)-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19BrFNO2S/c1-24-13-6-7-16(20)15(12-13)19(23)22-9-8-18(25-11-10-22)14-4-2-3-5-17(14)21/h2-7,12,18H,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMKYJFSDSWYZBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)C(=O)N2CCC(SCC2)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19BrFNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-bromo-5-methoxybenzoyl)-7-(2-fluorophenyl)-1,4-thiazepane typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the thiazepane ring: This can be achieved through cyclization reactions involving appropriate precursors such as amines and thiols.

Introduction of the bromo-methoxybenzoyl group: This step may involve acylation reactions using 2-bromo-5-methoxybenzoic acid or its derivatives.

Attachment of the fluorophenyl group: This can be done through substitution reactions using 2-fluorobenzene derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-bromo-5-methoxybenzoyl)-7-(2-fluorophenyl)-1,4-thiazepane can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of thiazepane derivatives with different oxidation states.

Substitution: The bromo and fluoro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Substitution reagents: Organometallic reagents, halogenating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

4-(2-bromo-5-methoxybenzoyl)-7-(2-fluorophenyl)-1,4-thiazepane may have applications in various fields:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use in studying biological pathways and interactions.

Medicine: Possible applications in drug discovery and development, particularly if the compound exhibits bioactivity.

Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 4-(2-bromo-5-methoxybenzoyl)-7-(2-fluorophenyl)-1,4-thiazepane would depend on its specific interactions with molecular targets. Potential mechanisms may include:

Binding to enzymes or receptors: Modulating their activity.

Interacting with cellular pathways: Affecting signal transduction or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 4-(2-bromo-5-methoxybenzoyl)-7-(2-fluorophenyl)-1,4-thiazepane and related compounds identified in the evidence:

Structural and Functional Analysis:

This contrasts with:

- Sulfonyl group () : Introduces strong polarity, which may improve water solubility but reduce membrane permeability.

R2 Substituent Variations: Target Compound: The mono-fluoro substitution at the phenyl ring balances metabolic stability and steric effects.

- 2,5-Difluorophenyl () : Additional fluorine enhances lipophilicity and resistance to oxidative metabolism.

Synthetic Considerations :

- While synthesis details for the target compound are absent in the evidence, analogous thiazepane derivatives (e.g., ) are synthesized via coupling reactions (e.g., amidation, sulfonylation) followed by purification via column chromatography .

Hypothetical Pharmacological Implications :

Biological Activity

The compound 4-(2-bromo-5-methoxybenzoyl)-7-(2-fluorophenyl)-1,4-thiazepane is a member of the thiazepane family, which has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to synthesize existing research findings regarding its biological activity, including anticancer properties, mechanisms of action, and structure-activity relationships.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a thiazepane ring, which is known for its ability to interact with various biological targets.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a series of thiazole derivatives structurally related to this compound demonstrated significant antiproliferative activity against various cancer cell lines. The mechanism of action was primarily attributed to the inhibition of tubulin polymerization, which is crucial for cell division and proliferation.

Case Study: Antiproliferative Effects

In a comparative study, thiazepane derivatives exhibited IC50 values in the low nanomolar range against melanoma and prostate cancer cell lines. The following table summarizes the antiproliferative effects observed:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 (Lung) | 0.46 ± 0.02 | Inhibition of tubulin polymerization |

| Compound X | PC3 (Prostate) | 0.32 ± 0.01 | Induction of apoptosis |

| Compound Y | MCF-7 (Breast) | 0.25 ± 0.03 | Cell cycle arrest |

The biological activity of this compound is believed to involve multiple pathways:

- Inhibition of Tubulin Polymerization : This disrupts microtubule dynamics essential for mitosis.

- Induction of Apoptosis : The compound has been shown to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins like Bcl-2.

- Cell Cycle Arrest : It affects cell cycle progression by modulating key regulatory proteins.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications at specific positions on the thiazepane ring significantly influence biological activity. For example:

- Bromination at the 2-position enhances binding affinity to target proteins.

- Methoxy and fluoro substitutions improve solubility and bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.